N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide
Overview
Description
N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a 4-chlorophenyl group and a 3-nitrobenzene moiety connected through a carboximidamide linkage
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These interactions can be crucial in developing new useful derivatives .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of biological activities, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been shown to interfere with the perception and transduction of endogenous hormone signals . This interference can affect various biochemical pathways, leading to diverse biological and clinical applications .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and overall effectiveness .
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . The reaction can be represented as follows:
4-chloroaniline+3-nitrobenzoyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: The major product formed is N-(4-aminophenyl)-3-nitrobenzenecarboximidamide.
Scientific Research Applications
N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and carboximidamide linkage make it particularly interesting for studying various chemical transformations and biological interactions .
Properties
IUPAC Name |
N'-(4-chlorophenyl)-3-nitrobenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-4-6-11(7-5-10)16-13(15)9-2-1-3-12(8-9)17(18)19/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONPFNPJSORFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239953 | |
Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-82-4 | |
Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339009-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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